molecular formula C14H10FNO5 B577577 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261967-46-7

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B577577
CAS No.: 1261967-46-7
M. Wt: 291.234
InChI Key: QNJMGNGTZUHAKC-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro, methoxy, and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(4-Fluoro-3-methoxyphenyl)benzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Fluoro-3-hydroxyphenyl)-5-nitrobenzoic acid.

    Reduction: 3-(4-Fluoro-3-methoxyphenyl)-5-aminobenzoic acid.

    Substitution: 3-(4-Methoxy-3-methoxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluoro-3-methoxyphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-(4-Fluoro-3-hydroxyphenyl)-5-nitrobenzoic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.

    3-(4-Methoxyphenyl)-5-nitrobenzoic acid: Lacks the fluoro group, affecting its electronic properties and reactivity.

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJMGNGTZUHAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690203
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-46-7
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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